molecular formula C17H26N2 B7933690 N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine

N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine

Cat. No.: B7933690
M. Wt: 258.4 g/mol
InChI Key: ZXRJVNBQEQUKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,4-diamine: is an organic compound with a complex structure that includes benzyl, cyclopropyl, and methyl groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of cyclohexane-1,4-diamine, which is then subjected to a series of reactions to introduce the benzyl, cyclopropyl, and methyl groups. Key steps may include:

    N-Benzylation: Reacting cyclohexane-1,4-diamine with benzyl chloride in the presence of a base such as sodium hydroxide.

    N-Cyclopropylation: Introducing the cyclopropyl group using cyclopropyl bromide and a suitable base.

    N’-Methylation: Adding the methyl group through a reaction with methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the cyclohexane ring or the nitrogen atoms, potentially leading to the formation of secondary amines or fully reduced cyclohexane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Secondary amines, reduced cyclohexane derivatives.

    Substitution: Azide derivatives, thioethers.

Scientific Research Applications

Chemistry: N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,4-diamine is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.

Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and advanced materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,4-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyl, cyclopropyl, and methyl groups can influence its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

    N-Benzyl-N-cyclopropylamine: Lacks the cyclohexane ring and methyl group.

    N-Benzyl-N-methylamine: Lacks the cyclopropyl and cyclohexane groups.

    N-Cyclopropyl-N’-methyl-cyclohexane-1,4-diamine: Lacks the benzyl group.

Uniqueness: N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,4-diamine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its reactivity, while the cyclopropyl and methyl groups contribute to its stability and specificity in interactions.

Properties

IUPAC Name

4-N-benzyl-4-N-cyclopropyl-1-N-methylcyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-18-15-7-9-16(10-8-15)19(17-11-12-17)13-14-5-3-2-4-6-14/h2-6,15-18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRJVNBQEQUKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.